Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester
Description
Methyl 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic acid ester (CAS 173665-70-8) is a synthetic ester derivative featuring a 2,5-dimethylphenoxy group, a hydroxyphenyl moiety, and an acetic acid ester backbone. Its molecular formula is C₁₈H₂₀O₄, with a molecular weight of 300.35 g/mol . The compound’s structure includes a methyl-substituted phenoxy ring connected via a methylene bridge to a phenyl group, which is further linked to a hydroxyacetic acid ester.
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
methyl 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C18H20O4/c1-12-8-9-13(2)16(10-12)22-11-14-6-4-5-7-15(14)17(19)18(20)21-3/h4-10,17,19H,11H2,1-3H3 |
InChI Key |
RGYLIPNFLBVTQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step synthetic route starting from substituted phenols and appropriate aldehydes or halogenated intermediates. A representative synthetic scheme involves the following key steps:
Step 1: Formation of 2-(2,5-Dimethylphenoxy)methyl)benzaldehyde intermediate
This intermediate is synthesized by etherification of 2,5-dimethylphenol with a benzyl halide derivative or by other nucleophilic substitution methods.Step 2: Introduction of the alpha-hydroxy ester group
The aldehyde intermediate undergoes a cyanohydrin or related reaction to introduce the hydroxyacetic acid ester moiety, often via reaction with methyl bromoacetate or equivalent reagents.Step 3: Final esterification and purification
The final compound is purified, often as a hydrochloride salt, and recrystallized to obtain a stable product with high purity.
Industrial Scale Synthesis Improvements
According to patent US20090247781A1, the industrial synthesis has been optimized to reduce the number of steps and improve overall yields by:
- Reducing the synthetic steps from five to three from a key intermediate to the final product.
- Using stable intermediates such as 2-(4-(substituted carbonyl)methoxy-2,5-disubstituted-phenyl)-acetaldehydes that allow for easier storage and handling.
- Employing recrystallization from solvent mixtures like ethanol and methyl tert-butyl ether to obtain high-purity hydrochloride salt crystals.
Detailed Stepwise Preparation Method
| Step No. | Reaction Description | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-(2,5-Dimethylphenoxy)methyl)benzaldehyde | 2,5-Dimethylphenol + 2-(chloromethyl)benzaldehyde, base (e.g., K2CO3), solvent (acetone or DMF), reflux | Ether formation via nucleophilic substitution |
| 2 | Introduction of hydroxyacetic acid ester group | Reaction of aldehyde intermediate with methyl bromoacetate under basic conditions or via cyanohydrin intermediate | Alpha-hydroxy ester functionality introduced |
| 3 | Conversion to hydrochloride salt and purification | Dissolution in ethanol at low temperature, slow addition of methyl tert-butyl ether, cooling, filtration, washing with cold solvent mixtures | Crystallization of pure hydrochloride salt with good yield and stability |
Research Findings and Yield Data
- The improved process yields the final hydrochloride salt in high purity and yield (often >80% overall yield from key intermediate).
- The use of methyl tert-butyl ether as an antisolvent in recrystallization enhances crystal quality and facilitates washing to remove impurities.
- The intermediates formed during the process are stable under standard storage conditions, allowing for batch-wise industrial production.
- The process reduces the number of sensitive acetals or semiacetals intermediates, simplifying manufacturing and improving shelf-life.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2,5-Dimethylphenol, 2-(chloromethyl)benzaldehyde, methyl bromoacetate |
| Key Intermediates | 2-(2,5-Dimethylphenoxy)methyl)benzaldehyde, alpha-hydroxy ester intermediate |
| Reaction Conditions | Reflux in polar aprotic solvents, basic medium for substitution |
| Purification | Recrystallization from ethanol/methyl tert-butyl ether mixtures |
| Yield | >80% overall from intermediate to final product |
| Product Form | Hydrochloride salt, crystalline powder |
| Stability | Stable under refrigerated conditions, sensitive to heat and moisture |
Chemical Reactions Analysis
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imine formation | 47% HCl in MeOH, 7°C, 2 hours | 99.2% |
| Hydrolysis | H₂O, 50°C, 1 hour | 96.2% |
| Comparative example* | H₂O, MeOH, 89°C, 4 hours | 3.1% |
*Suboptimal conditions (e.g., elevated temperature) drastically reduce yield .
Hydrolysis and Stability
The ester exhibits pH-dependent stability:
-
Acidic Hydrolysis : Degrades slowly under mild acidic conditions (e.g., 1% H₂SO₄), retaining structural integrity during purification .
-
Basic Hydrolysis : Not explicitly tested, but analogous esters typically undergo saponification under alkaline conditions.
Table 2: Stability Under Processing Conditions
| Condition | Observation | Source |
|---|---|---|
| 1% H₂SO₄, room temp | Minimal degradation during extraction | |
| 70°C, reduced pressure | Stable during solvent removal |
Esterification and Derivative Formation
The hydroxyl and ester groups enable further functionalization:
-
Ester Interchange : Methanol in HCl facilitates transesterification during synthesis .
-
Derivative Synthesis : Structural analogs (e.g., methoxyacrylates) are accessible via substitution at the hydroxyl group.
Comparative Reaction Analysis
Optimal conditions for synthesis were identified through controlled experiments:
Table 3: Comparative Reaction Outcomes
| Parameter | Optimal Case (Embodiment 1) | Suboptimal Case (Comparative Example 2) |
|---|---|---|
| Temperature | 7°C → 50°C | 89°C |
| Solvent System | Xylene/MeOH | Xylene/MeOH/H₂O |
| Reaction Time | 3 hours | 4 hours |
| Yield | 96.2% | 3.1% |
Key Insight: Lower temperatures and staged hydrolysis prevent premature decomposition .
Mechanistic Considerations
The synthesis proceeds via:
-
Protonation of nitrile by HCl, forming a reactive iminium intermediate.
-
Nucleophilic attack by methanol, yielding an imine ether.
-
Hydrolytic cleavage of the imine to release the α-hydroxyester .
Industrial Scalability
The patented method achieves >95% yield under optimized conditions, demonstrating feasibility for large-scale production. Key factors include:
Scientific Research Applications
Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry and for the synthesis of other compounds.
Biology: Studying its antifungal properties and potential biological activities.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester involves its interaction with specific molecular targets, leading to the inhibition of fungal growth. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential cellular components in fungi .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-(2,6-Dimethylphenoxy)acetic Acid (CAS 13452-68-1): This analog substitutes the phenoxy group with 2,6-dimethyl instead of 2,5-dimethyl. The 2,6-substitution creates greater steric hindrance, reducing reactivity in electrophilic aromatic substitution compared to the target compound. This difference may lead to slower metabolic oxidation .
- Ethyl 2-(2,4-Dimethylphenoxy)acetate (CAS 93917-68-1): The 2,4-dimethylphenoxy group lacks the symmetry of the 2,5-substitution, altering electronic distribution. Additionally, the ethyl ester (vs.
Functional Group Modifications
- The chlorine atom may enhance receptor-binding affinity in biological systems compared to the methyl groups in the target compound .
- Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate (CAS 1692105-41-1): The amino group introduces basicity, creating a site for metabolic conjugation (e.g., glucuronidation) absent in the target compound.
Metabolic Stability and Pathways
- Mandestrobin Metabolites (e.g., MCBX): Metabolites like 2-{2-[(4-hydroxy-2,5-dimethylphenoxy)methyl]phenyl}-2-methoxy-N-methylacetamide (4-OH-[S2200]) highlight the susceptibility of phenoxy-methylphenyl structures to hydroxylation at the 4-position. The target compound’s 2,5-dimethyl groups may slow this oxidation due to steric effects .
- Ethyl 2-(2,4-Dimethylphenoxy)acetate Synthesis: Harsh reflux conditions were required for synthesis due to low acidity of the 2,4-dimethylphenoxy group, suggesting that substituent position critically influences reactivity. The target compound’s 2,5-substitution may necessitate similar or milder conditions .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Synthetic Accessibility: The target compound’s 2,5-dimethylphenoxy group may require optimized catalytic conditions for efficient synthesis, as seen in analogous reactions for ethyl 2-(2,4-dimethylphenoxy)acetate .
Biological Interactions : Methyl and ethyl esters exhibit divergent pharmacokinetics; the target compound’s methyl ester may confer faster hydrolysis in vivo compared to ethyl analogs .
Biological Activity
Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester (commonly referred to as the compound) is a chemical entity that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula: C18H20O4
- Molecular Weight: 300.35 g/mol
- IUPAC Name: Methyl 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxyacetate
- CAS Number: 173665-70-8
The biological activity of the compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may inhibit fungal growth by interfering with the synthesis of essential cellular components in fungi. The exact molecular pathways remain under investigation, but it is believed that the compound disrupts metabolic processes critical for fungal survival.
Antifungal Properties
Research indicates that the compound exhibits significant antifungal activity. It has been tested against various fungal strains, demonstrating effectiveness in inhibiting growth through mechanisms that are yet to be fully elucidated. The compound's structure allows it to penetrate fungal cell membranes, leading to cellular disruption .
Antioxidant Activity
In addition to its antifungal properties, the compound has shown potential as an antioxidant. Antioxidants are crucial in combating oxidative stress in cells, which can lead to various diseases including cancer and neurodegenerative disorders. The presence of hydroxyl groups in its structure is believed to contribute to its ability to scavenge free radicals .
Study on Antifungal Activity
A study conducted on the antifungal efficacy of this compound reported a notable reduction in fungal growth when applied in vitro. The compound was tested against common pathogens such as Candida albicans and Aspergillus niger, with results indicating a minimum inhibitory concentration (MIC) that supports its potential use as an antifungal agent.
Antioxidant Evaluation
In another study, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated a strong ability to neutralize free radicals, suggesting that it could play a role in reducing oxidative damage in biological systems .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.
| Compound Name | Molecular Formula | Antifungal Activity | Antioxidant Activity |
|---|---|---|---|
| Compound A | C18H20O4 | Moderate | High |
| Compound B | C17H18O3 | Low | Moderate |
| Methyl 2-[...] | C18H20O4 | High | High |
This table illustrates that while several compounds exhibit biological activities, the subject compound demonstrates superior antifungal and antioxidant properties compared to others.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester?
The synthesis typically involves multi-step reactions, starting with esterification of hydroxyacetic acid derivatives and subsequent etherification. For example, analogous compounds like ethyl 2-(2,4-dimethylphenoxy)acetate are synthesized via acid-catalyzed esterification (methanol, conc. H₂SO₄, reflux for 4 hours) followed by purification via recrystallization . Adjusting reaction pH (e.g., pH 5-6) during filtration improves yield by minimizing salt formation, a method validated in related phenoxyacetic acid derivatives .
Q. How can researchers ensure purity during isolation and characterization?
Purification methods include recrystallization (ethanol or ethyl acetate) and pH-controlled filtration to avoid side-product contamination. Advanced techniques like HPLC or GC-MS are recommended for purity assessment. For structurally similar esters, spectral data (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–7.4 ppm), ester carbonyls (δ 165–175 ppm), and methoxy/methyl groups .
- FT-IR : Confirmation of ester C=O (1720–1740 cm⁻¹) and hydroxyl O-H (broad ~3400 cm⁻¹) stretches .
- HRMS : For precise molecular weight verification (e.g., calculated [M+H]⁺ for C₁₈H₂₀O₅: 316.1311) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this ester in nucleophilic substitution?
The electron-donating 2,5-dimethylphenoxy group decreases electrophilicity at the ester carbonyl, requiring harsher conditions (e.g., strong bases like K₂CO₃ or elevated temperatures) for hydrolysis. Computational studies (DFT) on analogous compounds suggest that methyl groups ortho to the phenoxy moiety sterically hinder nucleophilic attack, necessitating solvent optimization (e.g., DMF for polarity) .
Q. What metabolic pathways are predicted for this compound based on structural analogs?
Studies on MCBX (a related N-methylacetamide derivative) reveal Phase I metabolism via hydroxylation at the 4-position of the phenoxy ring and oxidation of the methylene bridge to a carbonyl group . For the ester variant, expect rapid hydrolysis to the free acid (via esterases) followed by conjugation (Phase II) with glucuronic acid or sulfate, as observed in mandestrobin analogs .
Q. How can conflicting data on reaction yields be resolved in scaled-up synthesis?
Discrepancies in yields often arise from pH control during workup or solvent purity. For example, ethyl 2-(2,4-dimethylphenoxy)acetate synthesis shows a 15% yield drop if filtration occurs at pH >7 due to sodium salt precipitation . Systematic DOE (Design of Experiments) approaches, varying parameters like solvent polarity (ethanol vs. acetone) and catalyst loading, are recommended to optimize reproducibility .
Q. What computational tools are suitable for predicting this compound’s biological activity?
Molecular docking (AutoDock Vina) against enzymes like aldose reductase (AKR1B10) can predict inhibitory potential, leveraging structural similarities to fenofibrate derivatives . QSAR models using descriptors like logP (predicted ~3.2) and topological polar surface area (TPSA ~70 Ų) further aid in assessing bioavailability .
Methodological Considerations
Q. What strategies mitigate ester hydrolysis during long-term storage?
Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., acetonitrile). Stabilizers like BHT (0.01% w/v) prevent radical-mediated degradation, as validated for methyl 2-hydroxyacetate derivatives .
Q. How can regioselective functionalization of the phenoxy ring be achieved?
Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and electrophilic quenching (e.g., DMF for formylation) enables regioselective modification. This approach is demonstrated in ethyl 2-(2,4-dimethylphenoxy)acetate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
